molecular formula C19H23N3O4 B2369132 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049408-52-7

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2369132
CAS No.: 1049408-52-7
M. Wt: 357.41
InChI Key: ZYCMOOHUKLCGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O5C_{20}H_{24}N_{4}O_{5}, with a molecular weight of 400.4 g/mol. The compound incorporates a benzo[d][1,3]dioxole moiety, a pyrrole ring, and a morpholine group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₅
Molecular Weight400.4 g/mol
CAS Number1049477-47-5

The biological activity of this compound is attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : Its structural components suggest affinity for various receptors, including those involved in neurotransmission and cellular signaling.

Anticancer Properties

Recent research has indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to improve anti-tumor efficiency in various cancer cell lines .

Case Study:
In a study evaluating the anti-proliferative effects of related compounds on cancer cell lines, it was found that certain modifications to the benzo[d][1,3]dioxole structure enhanced cytotoxicity against breast and lung cancer cells. The effectiveness was measured by IC50 values, demonstrating a clear dose-response relationship.

Neuroprotective Effects

The presence of the pyrrole and morpholine moieties suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration.

Comparative Analysis with Related Compounds

To better understand the activity of this compound, a comparison with structurally related compounds is essential:

Compound NameBiological Activity
SulfanilamideAntimicrobial
SulfamethoxazoleAntimicrobial, anti-inflammatory
4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamideAnti-inflammatory, anticancer

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-21-6-2-3-15(21)16(22-7-9-24-10-8-22)12-20-19(23)14-4-5-17-18(11-14)26-13-25-17/h2-6,11,16H,7-10,12-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCMOOHUKLCGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.